5,6,7,8-Tetrahydroisoquinolin-4-amine
CAS No.: 130831-67-3
Cat. No.: VC0122436
Molecular Formula: C9H12N2
Molecular Weight: 148.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130831-67-3 |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.209 |
| IUPAC Name | 5,6,7,8-tetrahydroisoquinolin-4-amine |
| Standard InChI | InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2 |
| Standard InChI Key | LXLLAYNWGJBGSJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C=NC=C2C1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5,6,7,8-Tetrahydroisoquinolin-4-amine features a bicyclic structure with a partially reduced isoquinoline framework. The core structure consists of a pyridine ring fused to a cyclohexane ring, with the pyridine ring maintaining its aromaticity. The distinguishing feature of this compound is the amino (-NH₂) group at the 4-position, which introduces both nucleophilicity and hydrogen bonding capabilities.
The structural backbone derives from the parent compound 5,6,7,8-tetrahydroisoquinoline, which has a molecular formula of C₉H₁₁N and molecular weight of 133.19 g/mol . With the addition of an amino group at the 4-position, 5,6,7,8-Tetrahydroisoquinolin-4-amine would have the molecular formula C₉H₁₂N₂ and an approximate molecular weight of 148.21 g/mol.
The amine group at the 4-position would likely increase the compound's hydrophilicity and hydrogen bonding capacity compared to 5,6,7,8-tetrahydroisoquinoline. This structural modification would also affect solubility parameters, with 5,6,7,8-Tetrahydroisoquinolin-4-amine expected to show increased solubility in polar protic solvents due to the ability of the amine group to participate in hydrogen bonding.
Synthesis and Production Methods
Functionalization of 5,6,7,8-Tetrahydroisoquinoline
One potential approach would involve the direct functionalization of 5,6,7,8-tetrahydroisoquinoline at the 4-position. This could potentially involve:
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Nitration at the 4-position followed by reduction to form the amine group
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Halogenation at the 4-position followed by amination
Cyclization-Based Approaches
Alternatives might include building the tetrahydroisoquinoline framework with the amine functionality already incorporated. This could involve Thorpe-Ziegler type cyclizations, which have been reported for synthesizing related tetrahydroisoquinoline derivatives as mentioned in the search results .
The search results indicate that 5,6,7,8-tetrahydroisoquinoline derivatives can undergo various transformations, including reduction with sodium in ethanol to produce trans-decahydroquinolines . Similar chemical principles could potentially be applied to develop synthetic routes to 5,6,7,8-Tetrahydroisoquinolin-4-amine.
Applications and Uses
Medicinal Chemistry Applications
The isoquinoline scaffold, including tetrahydroisoquinoline derivatives, plays a significant role in medicinal chemistry. The parent compound 5,6,7,8-tetrahydroisoquinoline has been used in the total synthesis of (±)-desoxycodeine-D , suggesting potential applications for 5,6,7,8-Tetrahydroisoquinolin-4-amine in similar contexts.
The amine functionality at the 4-position would likely enhance the compound's ability to:
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Act as a hydrogen bond donor/acceptor in drug-receptor interactions
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Improve water solubility in pharmaceutical preparations
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Provide a site for further derivatization in drug development
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Potentially interact with biological targets differently than the parent compound
Synthetic Intermediates
Based on the applications of the parent compound, 5,6,7,8-Tetrahydroisoquinolin-4-amine could serve as a valuable building block for the synthesis of:
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More complex heterocyclic systems
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Alkaloid derivatives
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Novel pharmaceutical compounds
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Materials with specialized properties
The parent compound has been reported as a precursor in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one , suggesting that the 4-amino derivative might find application in similar synthetic pathways leading to more complex molecules.
Research Status and Future Directions
Current Research Status
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Tetrahydroisoquinoline derivatives have been investigated for their potential in medicinal chemistry, particularly as building blocks for more complex bioactive molecules
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The search results mention studies on functionalized tetrahydroisoquinolines, including derivatives with hydroxy groups
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Synthetic methodologies for preparing and modifying tetrahydroisoquinoline scaffolds continue to be developed
Future Research Perspectives
Future research directions for 5,6,7,8-Tetrahydroisoquinolin-4-amine might include:
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Development of efficient synthetic routes specifically for the 4-amino derivative
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Investigation of its potential as a building block for pharmaceutical compounds
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Exploration of its reactivity and chemical transformation possibilities
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Studies of structure-activity relationships in biological systems
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Application in areas such as asymmetric synthesis or coordination chemistry
The potential for further functionalization at the amine group provides numerous opportunities for developing novel compounds with diverse applications.
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